1,7-Diazaspiro[3.5]nonan-2-one is a heterocyclic organic compound belonging to the class of spiro-β-lactams. These compounds are characterized by a β-lactam ring fused to another ring system through a single spiro atom. While specific natural sources haven't been widely documented, 1,7-Diazaspiro[3.5]nonan-2-one and its derivatives have emerged as important scaffolds in synthetic organic chemistry. This interest stems from their potential applications in medicinal chemistry and drug discovery. They act as versatile building blocks for synthesizing more complex molecules with potential biological activity [].
1,7-Diazaspiro[3.5]nonan-2-one belongs to the class of diazaspiro compounds, which are known for their biological activity and potential therapeutic applications. Its classification as a heterocyclic compound indicates that it contains atoms of at least two different elements in its ring structure, specifically nitrogen and carbon.
The synthesis of 1,7-Diazaspiro[3.5]nonan-2-one can be achieved through several methods. A common synthetic route involves the cyclization of appropriate precursors, typically a diamine reacting with a carbonyl compound.
The molecular structure of 1,7-Diazaspiro[3.5]nonan-2-one features a spirocyclic arrangement where two nitrogen atoms are incorporated into the nonane framework.
The presence of a carbonyl group at the 2-position contributes significantly to its reactivity and biological activity, distinguishing it from similar compounds .
1,7-Diazaspiro[3.5]nonan-2-one can undergo various chemical reactions that modify its structure and functional properties.
The products formed depend on the specific reagents and conditions used during these reactions, leading to various derivatives with altered biological activities.
The mechanism of action for 1,7-Diazaspiro[3.5]nonan-2-one primarily relates to its role as a potential inhibitor of the KRAS G12C protein, which is implicated in certain cancers.
1,7-Diazaspiro[3.5]nonan-2-one has several significant applications across scientific fields:
1,7-Diazaspiro[3.5]nonan-2-one belongs to a class of spirocyclic diazanones characterized by two nitrogen atoms embedded within a bicyclic framework where rings connect through a single carbon atom (spiro carbon). This spirocyclic architecture imparts significant three-dimensional rigidity, reducing conformational flexibility and enhancing target binding selectivity. The compound’s core features a carboxamide group within one ring, enabling hydrogen-bonding interactions with biological targets, while the tertiary nitrogen in the second ring facilitates salt formation or functionalization for pharmacokinetic optimization [3] [4].
This structural motif is pivotal in designing covalent inhibitors, particularly against challenging oncological targets. For example, derivatives like 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one exploit the spiro scaffold to position an acrylamide warhead for covalent attachment to cysteine residues in KRAS G12C mutants—a prevalent driver in non-small cell lung cancer. The spiro[3.5]nonane system provides optimal spatial orientation for warhead presentation while maintaining metabolic stability, a critical advantage over linear analogs [4].
Table 1: Key Structural Features and Their Functional Roles
Structural Element | Role in Medicinal Chemistry |
---|---|
Spiro carbon (C9) | Confers conformational rigidity and 3D complexity |
Amide carbonyl (C2=O) | Forms H-bonds with target proteins; modulates solubility |
Tertiary nitrogen (N7) | Site for functionalization (e.g., acrylamide attachment) |
Bicyclic ring system | Shields labile bonds from metabolic enzymes |
1,7-Diazaspiro[3.5]nonan-2-one (C₇H₁₂N₂O) exhibits a molecular weight of 140.18 g/mol for the free base [6]. Its topological polar surface area (TPSA) of 41.13 Ų predicts moderate membrane permeability, balancing hydrophilic and hydrophobic domains [6]. Experimental log P values vary: consensus log P (0.24) suggests slight hydrophilicity, while iLOGP (1.32) indicates moderate lipophilicity—likely due to methodological differences in calculation [6].
Solubility profiles are context-dependent:
The hydrochloride salt form (C₇H₁₃ClN₂O, MW 176.64 g/mol) significantly enhances aqueous solubility, critical for in vivo applications [3]. Computational druglikeness analyses confirm compliance with Lipinski’s rule (MW < 500, H-bond donors ≤ 5, H-bond acceptors ≤ 10), supporting oral bioavailability potential. Notably, it is predicted to be a P-glycoprotein substrate, which may influence tissue distribution [6].
Table 2: Experimental and Predicted Physicochemical Properties
Property | Value | Method/Model |
---|---|---|
Molecular formula (free base) | C₇H₁₂N₂O | [6] |
Molecular weight | 140.18 g/mol | [6] |
TPSA | 41.13 Ų | [6] |
Consensus log P | 0.24 | [6] |
Solubility (ESOL) | 88.7 mg/mL | [6] |
GI absorption | High | BOILED-Egg model [6] |
The synthesis of 1,7-diazaspiro[3.5]nonan-2-one was initially achieved through cyclization reactions of diamines with carbonyl precursors. Early routes employed acid-catalyzed condensations between 1,3-diaminopropane and cyclobutanone derivatives under reflux conditions. These reactions faced challenges in regioselectivity and required meticulous pH control to avoid polymerization [3] [9].
A landmark improvement involved tert-butoxycarbonyl (Boc) protection strategies. Patent CN102659678B details a synthesis starting from tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate:
Industrial-scale processes later adopted continuous-flow chemistry to enhance reproducibility. Key reaction parameters included:
These foundational methods enabled access to gram-scale quantities (>95% purity), facilitating biological evaluation. Derivatives like 7-methyl-1,7-diazaspiro[3.5]nonan-2-one (C₈H₁₄N₂O) emerged through reductive alkylation of the secondary nitrogen, using sodium borohydride and aldehydes .
Table 3: Evolution of Synthetic Methods
Synthetic Approach | Conditions | Yield | Limitations |
---|---|---|---|
Diamine-cyclobutanone condensation | Reflux, ethanol, HCl catalyst | 45–60% | Low regioselectivity |
Boc-protected epoxidation | mCPBA/CH₂Cl₂, then NH₃/THF | 72–85% | Multi-step purification |
Continuous-flow alkylation | Microreactor, 60°C, residence time 15 min | 90% | High equipment cost |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7